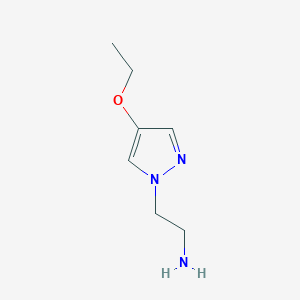

2-(4-Ethoxypyrazol-1-yl)-ethylamine

Descripción general

Descripción

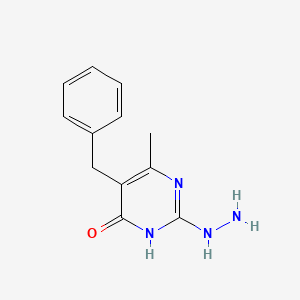

“2-(4-Ethoxypyrazol-1-yl)-ethylamine” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of applications in the field of medicinal chemistry due to their diverse biological activities .

Molecular Structure Analysis

The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The presence of the ethoxy group and the ethylamine group suggests that this compound might have interesting reactivity and binding properties .Chemical Reactions Analysis

Again, while specific reactions involving “2-(4-Ethoxypyrazol-1-yl)-ethylamine” are not available, pyrazole compounds are known to undergo a variety of chemical reactions, including substitutions and additions .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Ethoxypyrazol-1-yl)-ethylamine” would depend on its specific structure. Pyrazoles generally have good stability and can act as weak bases .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Studies

A series of novel compounds, including 2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-5-substituted-1,3,4-oxadiazoles, were synthesized and characterized. These compounds demonstrated potent to weak antimicrobial activity, with specific compounds showing significant inhibition against bacteria and fungi. This study indicates the potential of these derivatives in developing novel antimicrobial agents (S. Gaonkar, K. Rai, B. Prabhuswamy, 2006).

Platinum(II) Compounds with Nitrogen-donor Ligands

New platinum(II) compounds were synthesized using bidentate and tridentate nitrogen-donor ligands, including derivatives of 2-(4-ethoxypyrazol-1-yl)-ethylamine. These compounds were characterized by various spectroscopic methods and demonstrated potential applications in catalysis and material science, highlighting the versatility of these ligands in coordinating with metal centers (M. Castellano, J. Pons, J. García-Antón, X. Solans, M. Font‐Bardia, J. Ros, 2008).

Reductive Dechlorination of Atrazine

A study on the reductive dechlorination of atrazine, a widely used herbicide, was conducted using metalloporphyrins as catalysts. This research demonstrates the transformation of atrazine to a less harmful product, showcasing an environmental application of chemical reactions facilitated by compounds related to 2-(4-ethoxypyrazol-1-yl)-ethylamine (Elza Nelkenbaum, I. Dror, B. Berkowitz, 2009).

Corrosion Inhibition Studies

Investigations on novel imidazoline derivatives, including halogen-substituted compounds similar to 2-(4-ethoxypyrazol-1-yl)-ethylamine, demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic solutions. These findings could lead to the development of new corrosion-resistant materials and coatings, enhancing the durability and lifespan of metal structures in corrosive environments (Ke-gui Zhang, Bing Xu, Wenzhong Yang, Xiaoshuang Yin, Y. Liu, Yizhong Chen, 2015).

Inhibition of Alkaline Phospholipase A2 Activity

2-(Germatran-1-yloxy)ethylamine, a compound with structural similarity to 2-(4-ethoxypyrazol-1-yl)-ethylamine, was studied for its ability to inhibit the activity of alkaline phospholipase A2. This research opens new avenues for the development of pharmacological agents aimed at correcting lipid metabolism disorders, suggesting potential therapeutic applications of these compounds (I. Zhigacheva, V. P. Baryshok, M. Rasulov, P. Storozhenko, 2021).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4-ethoxypyrazol-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O/c1-2-11-7-5-9-10(6-7)4-3-8/h5-6H,2-4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDBVICDYSFVLAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN(N=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Ethoxypyrazol-1-yl)-ethylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-{2-[2-(6-Aminohexanoylamino)-ethoxy]-ethoxy}-ethyl)-carbamic acid tert-butyl ester](/img/structure/B1449501.png)

![1-[(Pyridin-3-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride](/img/structure/B1449510.png)

![N-[2-chloro-6-nitro-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1449511.png)